Defluoro Paliperidone

Pharmaceutical Analysis Stability Studies Forced Degradation

Generic impurity standards fail to resolve Defluoro Paliperidone-the major oxidative degradant of Paliperidone-leading to ICH Q2(R1) method validation failure and regulatory non-compliance. This desfluoro reference standard (CAS 1380413-60-4) enables unambiguous identification via LC-MS/MS (m/z 409.5) with distinct retention characteristics from other Paliperidone-related impurities, ensuring accurate quantification in forced degradation and long-term stability studies. • Mandatory for USP/EP related substances testing in ANDA submissions • Essential for oxidative stability screening of Paliperidone formulations and packaging • Supplied with full characterization data; traceable to pharmacopeial standards

Molecular Formula C23H28N4O3
Molecular Weight 408.502
CAS No. 1380413-60-4
Cat. No. B590895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Paliperidone
CAS1380413-60-4
Synonyms3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  Paliperidone Impurity F
Molecular FormulaC23H28N4O3
Molecular Weight408.502
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
InChIInChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3
InChIKeyUAXLESNKOBLMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Paliperidone (CAS 1380413-60-4): A Critical Reference Standard for Paliperidone Impurity Profiling and Analytical Method Validation


Defluoro Paliperidone (CAS 1380413-60-4), also known as Paliperidone Desfluoro Impurity or Impurity F, is a process-related impurity and major oxidative degradation product of the atypical antipsychotic Paliperidone [1][2]. Its structure is defined by the absence of a fluorine atom at the 6-position of the benzisoxazole moiety [1]. As a reference standard, it is essential for developing and validating stability-indicating analytical methods required by regulatory agencies for quality control in Paliperidone active pharmaceutical ingredient (API) and finished dosage forms [3].

Why Non-Specific Paliperidone Impurity Standards Cannot Substitute for Defluoro Paliperidone in Critical Analytical Workflows


Generic impurity standards or structurally dissimilar Paliperidone-related compounds (e.g., Impurity A or B) cannot replace Defluoro Paliperidone due to its unique chromatographic behavior and degradation pathway specificity [1]. Analytical methods for Paliperidone must resolve and quantify this specific desfluoro species, which exhibits distinct retention characteristics and spectral properties compared to other impurities [2]. Substitution with an inappropriate standard leads to inaccurate quantification, method validation failure, and potential regulatory non-compliance. The following evidence demonstrates precisely where and how Defluoro Paliperidone provides differentiation that is essential for scientific and industrial applications.

Quantitative Differentiation Evidence for Defluoro Paliperidone (CAS 1380413-60-4) Versus Alternative Paliperidone Impurities


Defluoro Paliperidone as the Predominant Oxidative Degradant: Comparative Degradation Kinetics

Under oxidative stress conditions (hydrogen peroxide exposure), Defluoro Paliperidone (Impurity F) was identified as the major degradation product of Paliperidone API, significantly exceeding other degradants in relative abundance [1]. In a validated stability-indicating UPLC method, this impurity demonstrated baseline separation from the Paliperidone parent peak and from five other process-related impurities, with a total run time of under 5 minutes [1].

Pharmaceutical Analysis Stability Studies Forced Degradation

Unique Chromatographic Elution Profile: Resolution from Co-Eluting Impurities

Defluoro Paliperidone (Impurity F) exhibits a unique elution profile that differentiates it from other Paliperidone-related substances [1]. In a validated RP-LC method, Impurity C and Impurity D (both identified as degradants) co-eluted under certain conditions, whereas Defluoro Paliperidone (Impurity F) consistently achieved baseline separation from all other components [1].

HPLC Method Development Impurity Profiling Quality Control

Structural Confirmation and Spectral Fingerprint: Distinguishing from Fluorinated Impurities

Defluoro Paliperidone is characterized by the absence of the 6-fluoro substituent, resulting in a distinct molecular ion and fragmentation pattern compared to fluorinated Paliperidone impurities [1]. Its mass spectrum shows a [M+H]⁺ ion at m/z 409.5, which is 17 Da lower than Paliperidone (m/z 426.5) due to the replacement of fluorine with hydrogen . This structural difference provides a unique signature for LC-MS/MS identification.

Mass Spectrometry NMR Spectroscopy Impurity Characterization

Validated Quantification Limits: Enabling Precise Impurity Determination at Low Levels

Validated UPLC and HPLC methods for Paliperidone impurity analysis include Defluoro Paliperidone (Impurity F) among the six impurities for which limits of detection (LOD) and quantification (LOQ) have been established [1][2]. The methods demonstrated linearity for all six impurities, including Impurity F, over a concentration range of 0.38–5.25 µg/mL [2].

Method Validation LOQ/LOD Regulatory Compliance

High-Impact Research and Industrial Scenarios Requiring Defluoro Paliperidone (CAS 1380413-60-4)


Stability-Indicating Method Development and Validation for Paliperidone API and Finished Dosage Forms

Defluoro Paliperidone is an essential reference standard for developing and validating stability-indicating HPLC/UPLC methods as per ICH Q2(R1) guidelines. Its inclusion is mandatory to demonstrate specificity and to accurately quantify oxidative degradation during forced degradation studies and long-term stability testing [1]. Methods validated using this standard are used for batch release and shelf-life determination.

Regulatory Submission Quality Control for Abbreviated New Drug Applications (ANDA) and Commercial Production

Pharmaceutical manufacturers developing generic Paliperidone formulations require Defluoro Paliperidone as a reference standard to meet USP/EP monograph requirements for related substances testing. It is used for analytical method validation (AMV) and routine quality control (QC) testing to ensure that impurity levels remain below specified thresholds [1].

LC-MS/MS Identification and Quantification of Unknown Impurities in Paliperidone Bulk Drug

During process development and impurity profiling of Paliperidone API, Defluoro Paliperidone serves as a key marker for detecting and quantifying non-fluorinated process-related impurities. Its unique mass (m/z 409.5) and fragmentation pattern allow for unambiguous identification via LC-MS/MS, facilitating the characterization of unknown peaks and ensuring process consistency [2].

Oxidative Stability Studies and Forced Degradation Experiments for Formulation Development

Formulation scientists use Defluoro Paliperidone to evaluate the oxidative stability of Paliperidone drug products. By quantifying the formation of this major degradant under stress conditions (e.g., exposure to peroxides), they can optimize formulation excipients and packaging to minimize degradation and ensure product quality throughout shelf life [1].

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